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Calcium Stearate

Thermal Analysis Pharmaceutical Excipients Polymer Compounding

Calcium Stearate (CAS 66071-81-6) is the calcium salt of stearic acid, a long-chain fatty acid. It is a white, waxy powder that is insoluble in water but soluble in hot pyridine and slightly soluble in hot ethanol.

Molecular Formula C36H70O4.Ca
C36H70CaO4
Molecular Weight 607.0 g/mol
CAS No. 66071-81-6
Cat. No. B15572948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium Stearate
CAS66071-81-6
Molecular FormulaC36H70O4.Ca
C36H70CaO4
Molecular Weight607.0 g/mol
Structural Identifiers
InChIInChI=1S/2C18H36O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2
InChIKeyCJZGTCYPCWQAJB-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.004 G/100 CC H2O AT 15 °C;  INSOL IN ALCOHOL & ETHER
Slightly sol in hot vegetable and mineral oils;  quite sol in hot pyridine
Solubility in water, g/100ml at 15Â °C: 0.004

Calcium Stearate (CAS 66071-81-6): An Overview of Its Role and Differentiation as a Metallic Stearate Lubricant


Calcium Stearate (CAS 66071-81-6) is the calcium salt of stearic acid, a long-chain fatty acid. It is a white, waxy powder that is insoluble in water but soluble in hot pyridine and slightly soluble in hot ethanol [1]. As a member of the metallic stearate class, it functions primarily as a lubricant, release agent, and acid scavenger in industrial applications, particularly in plastics and rubber processing [2]. Its performance characteristics are dictated by the specific divalent calcium cation, which influences its thermal stability, solubility, and lubricating efficiency compared to other metallic stearates like magnesium or zinc stearate [2][3].

Calcium Stearate vs. Magnesium and Zinc Stearates: Why Generic Substitution is Not Possible


Despite their shared stearate backbone, calcium stearate cannot be interchanged with other common metallic stearates like magnesium stearate or zinc stearate without significant alterations to product performance and process efficiency. Their distinct metal cations confer dramatically different thermal behaviors, lubrication mechanisms, and interactions with other formulation components. For instance, calcium stearate's significantly higher melting point directly impacts its efficacy in high-temperature polymer processing compared to magnesium stearate [1]. Furthermore, the lubrication mechanism of calcium stearate in polymers differs fundamentally from that of zinc stearate, with the former transitioning from internal to external lubrication [2]. Consequently, a direct one-to-one substitution is not viable and will lead to suboptimal or failed processing outcomes.

Quantitative Evidence Guide for Calcium Stearate (CAS 66071-81-6) Performance Differentiation


Calcium Stearate Demonstrates a 12.7°C Higher Thermal Transition Temperature than Magnesium Stearate

Calcium stearate exhibits superior thermal stability compared to magnesium stearate, a key differentiator for high-temperature processes. Differential scanning calorimetry (DSC) analysis reveals that the endothermic peak maximum (Tmax) associated with the melting of its crystalline structure is 125.7°C, which is significantly higher than the 113°C observed for magnesium stearate [1]. This quantitative difference indicates that calcium stearate retains its solid, lubricating crystalline form over a wider and higher temperature range before transitioning to an amorphous state.

Thermal Analysis Pharmaceutical Excipients Polymer Compounding

Calcium Stearate Exhibits Inferior Lubrication Efficiency in Tablet Compression Compared to Magnesium Stearate

In a comprehensive study evaluating alternative tablet lubricants, calcium stearate (CaSt) was directly compared to magnesium stearate (MgSt) and sodium stearate (NaSt). The results showed that CaSt exhibited insufficient lubrication effects. Formulations containing CaSt demonstrated significantly lower pressure transmission ratios and, crucially, higher unit ejection forces and friction coefficients compared to those with MgSt [1]. While MgSt and NaSt both provided satisfactory lubrication, CaSt was clearly inferior in this specific application context.

Tablet Formulation Lubrication Efficiency Pharmaceutical Manufacturing

Calcium Stearate Provides Dynamic Internal-to-External Lubrication in PVC, Unlike the Primarily External Lubrication of Zinc Stearate

In polyvinyl chloride (PVC) processing, the lubrication behavior of calcium stearate (CaSt) and zinc stearate (ZnSt) differs significantly. ZnSt primarily functions as an external lubricant, migrating to the melt surface to reduce friction with processing equipment [1]. Conversely, CaSt exhibits a dynamic role: it acts as an internal lubricant during the early plasticization phase, improving melt strength and uniformity, and gradually develops external lubrication effects at later, higher-temperature stages [1]. This functional distinction is critical for designing calcium-zinc stabilizer systems.

PVC Stabilization Lubrication Mechanism Polymer Processing

Calcium Stearate Exhibits Higher Equilibrium Solubility Than Magnesium Stearate in Surfactant Systems

A study investigating the solubility of calcium and magnesium stearate soap scum in various surfactant systems found that the equilibrium solubility of calcium stearate was higher than that of magnesium stearate [1]. The highest equilibrium solubility for both was observed at a pH of 11 in the presence of the amphoteric surfactant dimethyldodecylamine oxide (DDAO) and the chelating agent glutamatediacetic acid (GLDA) [1]. This indicates that in certain aqueous cleaning environments, calcium-based soap scum is more readily dissolved than magnesium-based scum.

Soap Scum Surfactant Chemistry Cleaning Applications

Recommended Research and Industrial Application Scenarios for Calcium Stearate (CAS 66071-81-6)


High-Temperature Polymer Compounding and Masterbatch Production

This scenario leverages calcium stearate's superior thermal stability. Its higher melting peak (125.7°C) compared to magnesium stearate (113°C) [1] makes it the preferred lubricant and dispersing agent in high-temperature polymer compounding, such as for certain engineering plastics and PVC, where it maintains its solid lubricating properties throughout the processing window. Calcium stearate also acts as an effective acid scavenger in these systems, neutralizing catalyst residues [2].

Polyvinyl Chloride (PVC) Heat Stabilizer and Co-Lubricant

In PVC formulations, calcium stearate is not used as a standalone lubricant but as a critical component of synergistic calcium-zinc (Ca/Zn) stabilizer systems. Its function is distinct from zinc stearate, providing internal lubrication early in the process and transitioning to external lubrication later, which enhances melt strength and delays "zinc burning" [3]. An optimal mass ratio of CaSt to ZnSt is often in the range of 2:1 to 3:1 [3].

Industrial Applications Not Requiring Maximum Lubricity or Precision Flow

Calcium stearate is a cost-effective choice for industrial applications such as rubber processing, construction materials (e.g., as a water repellent in cement), and paints and coatings [2][4]. This is directly supported by evidence that it is an inferior lubricant compared to magnesium stearate in high-precision processes like tablet compression [5]. Its selection is therefore driven by its thermal properties and cost, in contexts where its lower lubricity is acceptable or even desirable.

Systems Requiring Lower Metallic Ion Migration in Autoclaving Conditions

For applications in polypropylene used for pharmaceutical or food packaging that undergo high-temperature autoclaving (e.g., 121°C), calcium stearate may be a more suitable acid scavenger than zinc stearate. Comparative studies show that calcium ions from calcium stearate migrate into water during autoclaving in a time-dependent manner, whereas zinc ion migration is significantly lower. Crucially, zinc stearate systems were found to generate a considerable amount of free stearic acid, which was not observed with calcium stearate [6]. This different migration profile can be a critical factor in product safety and stability.

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